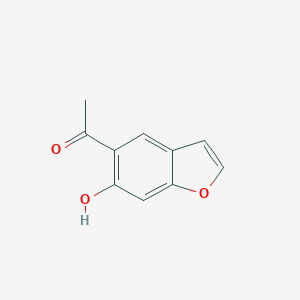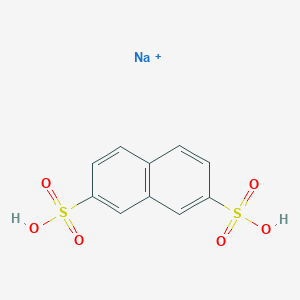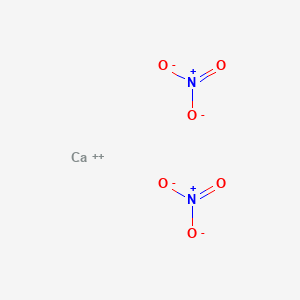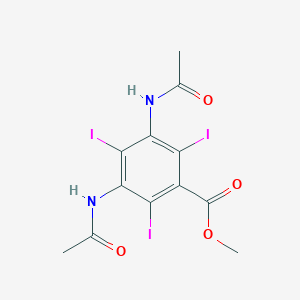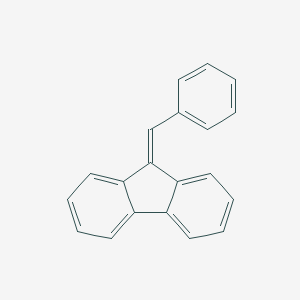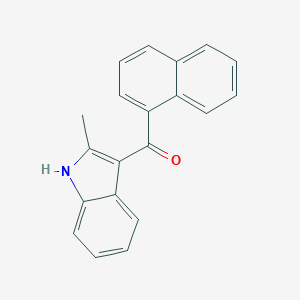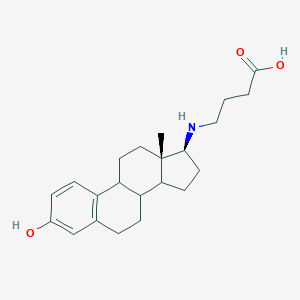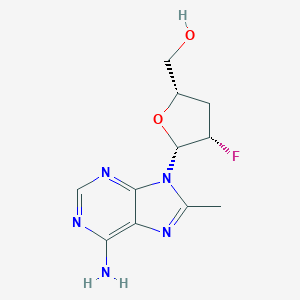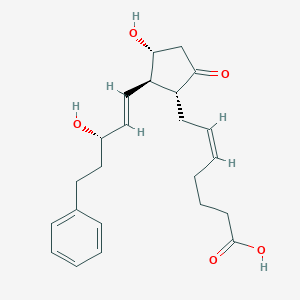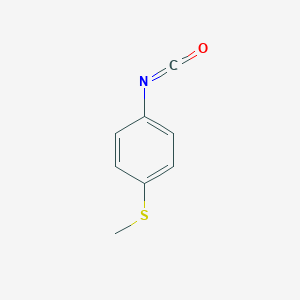
4-(Methylthio)phenyl isocyanate
Overview
Description
4-(Methylthio)phenyl isocyanate is a clear yellow to orange liquid . It is a useful research intermediate for various organic synthetic transformations . The molecule consists of a phenyl ring attached to the isocyanate functional group .
Molecular Structure Analysis
The molecular formula of 4-(Methylthio)phenyl isocyanate is C8H7NOS . The molecule consists of a phenyl ring attached to the isocyanate functional group .Physical And Chemical Properties Analysis
4-(Methylthio)phenyl isocyanate has a molecular weight of 165.21 g/mol . It is a clear yellow to orange liquid . The refractive index is 1.606 (lit.) . The boiling point is 117-118 °C/8 mmHg (lit.) and the density is 1.176 g/mL at 25 °C (lit.) .Scientific Research Applications
Reactivity in Polymer Degradation
Research has shown that isocyanates, including phenyl isocyanates, react with urethanes under certain conditions. A study by Lapprand et al. (2005) demonstrated the formation of allophanates from polyisocyanates and a model aryl-alkyl diurethane at high temperatures using NMR and MALDI-TOF spectroscopies. This finding is significant for understanding the behavior of these compounds in polymer degradation and stability (Lapprand et al., 2005).
Polymerization and Conformation Studies
Isocyanates like phenyl isocyanate have been used in synthesizing optically active poly(phenyl isocyanate)s, as demonstrated by Maeda and Okamoto (1998). Their work on novel optically active aromatic isocyanates and their polymerization highlighted the potential for creating materials with specific optical properties (Maeda & Okamoto, 1998).
Chemical Synthesis Applications
Isocyanates, including phenyl isocyanate, are used as synthons and cyclizing agents due to their diverse reactions. Hazarika and Tripathy (2019) discussed the conversion of mono- and dicarboxylic acids into their corresponding anilides using phenyl isothiocyanate, showcasing the utility of isocyanates in synthetic chemistry (Hazarika & Tripathy, 2019).
Applications in Li-Ion Battery Technology
In the field of energy storage, aromatic isocyanates, such as phenyl isocyanate, have been investigated for improving Li-ion battery performance. Zhang (2006) discovered that these isocyanates can reduce initial irreversible capacities in solid electrolyte interface formation on graphite surfaces, highlighting their potential as electrolyte additives (Zhang, 2006).
Pyrolysis and Thermal Degradation Studies
The thermal degradation of materials containing phenyl isocyanates has been a subject of study. For instance, Dyer and Osborne (1960) examined the pyrolysis of polythiolcarbamates derived from methylenebis(4-phenyl isocyanate), providing insights into the decomposition products and mechanisms relevant to various industrial applications (Dyer & Osborne, 1960).
Safety And Hazards
4-(Methylthio)phenyl isocyanate is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray . Contaminated work clothing should not be allowed out of the workplace .
properties
IUPAC Name |
1-isocyanato-4-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-11-8-4-2-7(3-5-8)9-6-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKQBDZVEKZFBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369843 | |
| Record name | 4-(Methylthio)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylthio)phenyl isocyanate | |
CAS RN |
1632-84-4 | |
| Record name | 4-(Methylthio)phenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1632-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methylthio)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Methylthio)phenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



